molecular formula C23H21ClN6O3S B2716520 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide CAS No. 897621-56-6

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Katalognummer: B2716520
CAS-Nummer: 897621-56-6
Molekulargewicht: 496.97
InChI-Schlüssel: DPPOKUWGKIRJIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a structurally complex molecule featuring three distinct moieties:

A thiazole ring substituted with a 3-chlorophenyl urea group, providing hydrogen-bonding capabilities via the urea (–NH–CO–NH–) linkage.

Aromatic and heteroaromatic systems that may engage in π-π stacking or dipole interactions.

However, its pharmacological profile remains unexplored in the provided evidence.

Eigenschaften

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3S/c1-14-20(21(32)30(29(14)2)18-9-4-3-5-10-18)27-19(31)12-17-13-34-23(26-17)28-22(33)25-16-8-6-7-15(24)11-16/h3-11,13H,12H2,1-2H3,(H,27,31)(H2,25,26,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPOKUWGKIRJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (CAS Number: 897621-34-0) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN4O2SC_{22}H_{22}ClN_4O_2S, with a molecular weight of 436.9 g/mol. The structure includes a thiazole ring, a urea linkage, and a pyrazole moiety, which contribute to its unique biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may act as an inhibitor of certain kinases involved in inflammatory pathways, particularly p38 MAPK, which plays a crucial role in the regulation of pro-inflammatory cytokines like TNF-alpha and IL-1β .

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and urea groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits p38 MAPK pathway
AntimicrobialExhibits activity against bacterial strains

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit the phosphorylation of MAPKAPK2 and p38 MAPK. These pathways are crucial for the production of inflammatory mediators. Studies have shown that related compounds can significantly reduce cytokine levels in vitro and in vivo models .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested on human neutrophils to evaluate its ability to modulate inflammatory responses. Results indicated a dose-dependent inhibition of cytokine release, suggesting potential therapeutic applications in inflammatory diseases .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to decreased inflammation markers and improved outcomes in models of rheumatoid arthritis .

Synthesis and Development

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves multi-step reactions including:

  • Formation of the Thiazole Ring : Reacting a thioamide with an α-haloketone under basic conditions.
  • Urea Linkage Formation : The thiazole derivative is reacted with 3-chlorophenyl isocyanate.
  • Final Acetamide Formation : The intermediate is then reacted with appropriate amines in the presence of acetic anhydride.

Wissenschaftliche Forschungsanwendungen

Overview

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a thiazole ring, a urea linkage, and a pyrazole moiety, which contribute to its reactivity and biological efficacy.

This compound has been investigated for various biological activities, particularly in the context of cancer research and antimicrobial properties. The following sections summarize significant findings related to its applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The thiazole and pyrazole derivatives have shown potential as inhibitors of cancer cell proliferation. For instance, studies have demonstrated that thiazole-containing compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell division and survival.

Antimicrobial Properties

The presence of the chlorophenyl group in the compound suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This is achieved through the reaction of thioamide with an α-haloketone under basic conditions.
  • Urea Linkage Formation : The thiazole derivative is then reacted with 3-chlorophenyl isocyanate to create the urea linkage.
  • Acetamide Formation : Finally, the intermediate product is reacted with an appropriate amine and acetic anhydride to yield the final compound.

Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

Cancer Research

In vitro studies have shown that related thiazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, compounds similar to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Studies

Research has indicated that thiazole derivatives exhibit broad-spectrum antimicrobial activity. In particular, studies have focused on their ability to inhibit growth in both Gram-positive and Gram-negative bacteria as well as fungi .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Hydrogen Bonding: The target compound’s ureido-thiazole group introduces more extensive H-bonding vs.
  • Steric Effects : The 3-chlorophenyl group may reduce steric hindrance compared to 2,4-dichlorophenyl , possibly improving conformational flexibility.
  • Electronic Effects : The nitro group in increases electron deficiency, contrasting with the electron-rich methylsulfanyl group in .

Crystallographic and Conformational Analysis

Compound Dihedral Angles (º) Between Rings Crystal Packing Features
2-(2,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 80.70 (acetamide/dichlorophenyl), 64.82 (acetamide/pyrazole) R22(10) dimers via N–H···O H-bonds
N-(Pyrazolyl)-2-[4-(methylsulfanyl)phenyl]acetamide Not reported Likely S···π interactions due to methylsulfanyl group
Target Compound Predicted larger angles due to ureido-thiazole bulk Potential layered H-bond networks

The target compound’s ureido-thiazole may disrupt coplanarity observed in , affecting crystal packing and solubility.

Computational and Functional Implications

  • Hydrogen-Bonding Networks : Bernstein’s graph-set analysis predicts that the urea group in the target compound could form extended H-bonding motifs (e.g., chains or sheets) vs. discrete dimers in .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via a multi-step approach involving:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDC) to activate carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) for amide bond formation with 4-aminoantipyrine derivatives .
  • Solvent systems : Dichloromethane or similar solvents under inert conditions, with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Recrystallization from methylene chloride or other solvents to isolate high-purity crystals .
    Key considerations : Temperature control (e.g., 273 K for reaction initiation) and stoichiometric ratios to minimize side products.

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole, urea, and pyrazolyl acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical details (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯O dimers) .

Advanced Research Questions

Q. How does the compound’s crystallographic structure inform its biological interactions?

The crystal structure reveals:

  • Stereoelectronic effects : Dihedral angles (e.g., 80.7° between amide and dichlorophenyl groups) create steric hindrance, potentially modulating receptor binding .
  • Hydrogen-bonding motifs : R₂²(10) dimer formation via N–H⋯O interactions may stabilize the compound in solid-state or influence solubility .
    Methodological insight : Synchrotron-based crystallography at low temperatures (100 K) enhances resolution for precise bond-length measurements (mean σ(C–C) = 0.002 Å) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Comparative substituent analysis : Test analogs with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinases or GPCRs) and validate via SPR (surface plasmon resonance) .
  • Dose-response studies : Replicate assays under standardized conditions (pH, temperature) to eliminate environmental variability .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) to the thiazole ring to enhance π-stacking with hydrophobic receptor pockets .
  • Prodrug design : Modify the acetamide moiety (e.g., esterification) to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Pharmacophore mapping : Overlay the compound’s structure with known inhibitors (e.g., kinase inhibitors) to identify critical interaction points .

Q. How do solvent and pH conditions affect the compound’s stability during biological assays?

  • pH-dependent degradation : Monitor hydrolysis of the urea linkage under acidic conditions (pH < 5) via HPLC .
  • Solvent compatibility : Use DMSO for stock solutions but limit concentrations (<1% v/v) to avoid cellular toxicity in vitro .
  • Light sensitivity : Store the compound in amber vials if the thiazole group exhibits photodegradation .

Methodological Challenges

Q. How to address low yields in the final coupling step?

  • Reagent optimization : Replace EDC with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to improve coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and enhance yield by 20–30% under controlled microwave irradiation .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism and identify labile sites (e.g., sulfur atoms in thioacetamide) .
  • In silico fragmentation : Match predicted MS/MS spectra with experimental data to confirm metabolite structures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.